molecular formula C27H18ClN5OS B12128168 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128168
M. Wt: 496.0 g/mol
InChI Key: APYWKBHDADWHDN-HAHDFKILSA-N
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Description

The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a unique combination of pyrazole, thiazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final product.

  • Preparation of Pyrazole Intermediate

      Starting Materials: 4-chlorobenzaldehyde and phenylhydrazine.

      Reaction: Condensation reaction to form 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole.

      Conditions: Reflux in ethanol with catalytic acid.

  • Preparation of Thiazole Intermediate

      Starting Materials: 2-methylbenzaldehyde and thiosemicarbazide.

      Reaction: Cyclization reaction to form 2-(2-methylphenyl)thiazole.

  • Coupling Reaction

      Starting Materials: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole and 2-(2-methylphenyl)thiazole.

      Reaction: Aldol condensation to form the final product.

      Conditions: Base-catalyzed reaction in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

      Conditions: Aqueous or organic solvents, often under reflux.

  • Reduction: : Reduction reactions can target the double bonds or the aromatic rings.

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Typically performed in anhydrous solvents like THF or ether.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

      Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

      Conditions: Vary depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully saturated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as a building block for more complex molecules.

Biology

    Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various pathogens.

    Enzyme Inhibition: Can inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Anti-inflammatory: Potential use in developing anti-inflammatory drugs.

    Cancer Research: Investigated for its cytotoxic effects on cancer cells.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it might induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or potency in its applications.

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , covering its synthesis, reactions, applications, and mechanisms of action

Properties

Molecular Formula

C27H18ClN5OS

Molecular Weight

496.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H18ClN5OS/c1-17-7-5-6-10-22(17)25-29-27-33(31-25)26(34)23(35-27)15-19-16-32(21-8-3-2-4-9-21)30-24(19)18-11-13-20(28)14-12-18/h2-16H,1H3/b23-15-

InChI Key

APYWKBHDADWHDN-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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